Fmoc-N-Me-Trp(Trt)-OH

Description

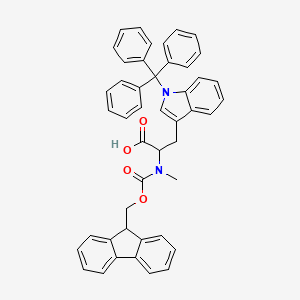

Structure

2D Structure

Properties

IUPAC Name |

2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-(1-tritylindol-3-yl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H38N2O4/c1-47(45(51)52-31-41-39-26-13-11-24-37(39)38-25-12-14-27-40(38)41)43(44(49)50)29-32-30-48(42-28-16-15-23-36(32)42)46(33-17-5-2-6-18-33,34-19-7-3-8-20-34)35-21-9-4-10-22-35/h2-28,30,41,43H,29,31H2,1H3,(H,49,50) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNMQORQSNGSVRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1=CN(C2=CC=CC=C21)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O)C(=O)OCC6C7=CC=CC=C7C8=CC=CC=C68 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H38N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Fmoc N Me Trp Trt Oh and Analogues

Precursor Synthesis and Functionalization of Tryptophan Scaffolds

The foundational steps in the synthesis of Fmoc-N-Me-Trp(Trt)-OH involve the modification of the initial tryptophan molecule. This includes methylation of the α-amino group and functionalization of the indole (B1671886) side chain, which are critical for the final structure and utility of the compound.

Synthesis of N-Methylated Tryptophan Derivatives

The introduction of a methyl group to the α-nitrogen of tryptophan is a key modification that influences the conformational properties of peptides incorporating this residue. Various synthetic strategies have been developed to achieve this transformation. One common approach involves the reductive amination of an indole-3-pyruvic acid derivative. Another established method is the direct methylation of a pre-formed N-protected tryptophan, such as N-tosyl-tryptophan, using a methylating agent like methyl iodide in the presence of a base.

More advanced methodologies focus on improving enantiomeric purity and yield. For instance, palladium-catalyzed C-H activation has been utilized to couple N-methylated alanine (B10760859) amides with 3-iodoindoles, providing access to N-methylated tryptophan derivatives. chim.it These methods offer high selectivity and are compatible with a range of functional groups.

Table 1: Selected Methods for N-methylation of Tryptophan

| Method | Reagents | Key Features |

|---|---|---|

| Reductive Amination | Indole-3-pyruvic acid, Methylamine, Reducing agent (e.g., NaBH4) | A classical approach to forming the N-methyl amine. |

| Direct Alkylation | N-protected Tryptophan, Methyl iodide, Base (e.g., NaH) | Involves direct methylation of the protected amino group. |

Strategies for Indole Nitrogen Functionalization

The indole ring of tryptophan contains a reactive N-H group that can interfere with subsequent reactions during peptide synthesis. chempep.com Therefore, its protection is essential. The trityl (Trt) group is a bulky, acid-labile protecting group commonly employed for this purpose in Fmoc-based solid-phase peptide synthesis (SPPS). nih.govpeptide.com

The introduction of the trityl group is typically achieved by reacting tryptophan with trityl chloride (Trt-Cl) in the presence of a base, such as triethylamine (B128534) (TEA) or diisopropylethylamine (DIEA), in an organic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF). The reaction proceeds via nucleophilic attack of the indole nitrogen on the trityl carbocation, which is favored by the acidic conditions that can be generated in situ or by the use of a Lewis acid catalyst to facilitate the departure of the chloride. The bulky nature of the Trt group effectively shields the indole nitrogen from unwanted side reactions.

Installation of Protecting Groups

With the tryptophan scaffold appropriately functionalized, the final stage of the precursor synthesis is the installation of the temporary protecting group on the α-amino nitrogen. This group must be selectively removable at each step of peptide chain elongation without disturbing other protecting groups.

Trityl (Trt) Protection of the Indole Nitrogen

The strategic protection of the tryptophan indole side chain is a critical consideration in modern solid-phase peptide synthesis (SPPS). The selection of the trityl (Trt) group for this purpose is based on a well-defined set of chemical principles that address the inherent reactivity of the indole moiety.

Rationale for Trt Protection on Tryptophan Indole Moiety

The indole ring of tryptophan contains a nucleophilic nitrogen and an electron-rich aromatic system, making it susceptible to undesirable side reactions during peptide synthesis. researchgate.netnih.gov In the acidic conditions frequently used for cleavage steps in Boc-based synthesis or for the removal of other side-chain protecting groups in Fmoc-based strategies, the indole nucleus can be modified by cationic species. researchgate.net Specifically, carbocations generated from protecting groups like the tert-butyl (tBu) group can alkylate the indole ring, leading to difficult-to-separate impurities.

Protection of the indole nitrogen with an electron-withdrawing group mitigates this reactivity. The bulky trityl (triphenylmethyl, Trt) group is a preferred choice in Fmoc chemistry for several reasons. peptide.com It provides steric hindrance, physically blocking electrophilic attack on the indole ring. Furthermore, while not strongly electron-withdrawing, its presence on the indole nitrogen reduces the nucleophilicity of the ring system, preventing acid-catalyzed side reactions and potential oxidation. researchgate.net This protection is essential for synthesizing pure peptides containing tryptophan, especially in sequences that also include residues like arginine, which can promote side reactions. advancedchemtech.com

Selectivity and Lability of the Trt Group

The trityl group is characterized by its high acid lability, which is a key feature of its utility in orthogonal peptide synthesis. peptide.com It is stable to the basic conditions used for the repeated removal of the Nα-Fmoc group (typically 20% piperidine (B6355638) in DMF). sigmaaldrich.com However, it is readily cleaved under acidic conditions.

The lability of the Trt group can be fine-tuned based on the acid concentration. It is typically removed during the final cleavage of the peptide from the resin using a standard cocktail containing a high concentration of trifluoroacetic acid (TFA), such as 95% TFA. peptide.com Crucially, the Trt group can also be cleaved under much milder acidic conditions, for instance, with 1-2% TFA in dichloromethane (DCM). sigmaaldrich.comiris-biotech.de This differential lability allows for the synthesis of fully protected peptide fragments on highly acid-sensitive resins like 2-chlorotrityl chloride (2-CTC) resin, where the peptide can be cleaved from the support while the Trt group on the tryptophan side chain remains intact. peptide.comiris-biotech.de

The table below compares the lability of the Trt group with other related protecting groups used in peptide synthesis.

| Protecting Group | Typical Cleavage Condition | Stability |

| Trt (Trityl) | 1-95% TFA in DCM | Unstable to mild/strong acid; Stable to base. |

| Mmt (Monomethoxytrityl) | 0.5 M HOBt in DCM/TFE | More acid-labile than Trt; Stable to base. peptide.com |

| Mtt (Methyltrityl) | 1% TFA in DCM | More acid-labile than Trt; Stable to base. peptide.comsigmaaldrich.com |

| Boc (tert-Butyloxycarbonyl) | 25-50% TFA in DCM | Requires stronger acid than Trt for rapid cleavage. biosynth.com |

Direct Synthesis Approaches for this compound

The preparation of this compound can be achieved through both traditional solution-phase chemistry and more modern solid-phase approaches that utilize resins as temporary protecting groups.

Solution-Phase Synthetic Routes

Solution-phase synthesis of this compound is a multi-step process that involves the sequential protection and modification of the tryptophan molecule. A representative, though not exclusive, pathway would involve the following general steps:

Esterification : The carboxylic acid of L-tryptophan is first protected, typically as a methyl or benzyl (B1604629) ester, to prevent its interference in subsequent reactions.

Indole Protection : The indole nitrogen is protected with the trityl group, usually by reacting the tryptophan ester with trityl chloride in the presence of a base.

Nα-Methylation : The alpha-amino group is then N-methylated. A common method is the Fukuyama procedure, which involves initial protection with a 2-nitrobenzenesulfonyl (o-NBS) group, followed by methylation of the resulting sulfonamide using a methylating agent (e.g., dimethyl sulfate) and a base, and subsequent removal of the o-NBS group.

Saponification : The C-terminal ester protecting group is removed (e.g., via hydrolysis with LiOH or NaOH) to regenerate the free carboxylic acid.

Fmoc Protection : Finally, the N-methylated alpha-amino group is protected with the Fmoc group using a reagent like Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) under basic conditions.

This route requires purification and characterization of intermediates at each stage, making it labor-intensive compared to solid-phase methods.

Solid-Phase Synthetic Approaches using Temporary Resins

A more efficient and widely adopted method for synthesizing Fmoc-N-methylated amino acids, including this compound, utilizes a solid support as a temporary protecting group for the carboxylic acid. mdpi.comresearchgate.net The 2-chlorotrityl chloride (2-CTC) resin is ideal for this purpose due to its extreme sensitivity to acid, which allows the final product to be cleaved from the resin under very mild conditions that leave the Nin-Trt group intact. mdpi.comresearchgate.net

The Biron-Kessler method is a well-established solid-phase protocol for this transformation. mdpi.com The key steps are summarized below:

| Step | Action | Reagents | Purpose |

| 1. Loading | Attachment of Fmoc-Trp(Trt)-OH to 2-CTC resin. | Fmoc-Trp(Trt)-OH, DIEA in DCM | Temporarily protects the carboxylic acid by anchoring the amino acid to the solid support. mdpi.com |

| 2. Fmoc-Deprotection | Removal of the Nα-Fmoc group. | 20% Piperidine in DMF | Exposes the primary α-amine for the next modification. |

| 3. o-NBS Protection | Protection of the α-amine with 2-nitrobenzenesulfonyl chloride. | o-NBS-Cl, Collidine in NMP | Activates the N-H bond, making the proton acidic and facilitating methylation. mdpi.comresearchgate.net |

| 4. N-Methylation | Alkylation of the sulfonamide nitrogen. | Dimethyl sulfate (B86663), DBU in NMP | Introduces the methyl group onto the α-nitrogen. mdpi.comresearchgate.net |

| 5. o-NBS Deprotection | Removal of the o-NBS group. | 2-Mercaptoethanol, DBU in NMP | Exposes the newly formed secondary N-methyl amine. |

| 6. Fmoc-Protection | Re-introduction of the Fmoc group. | Fmoc-OSu, DIEA in DCM | Protects the N-methyl amine with the final, required protecting group. mdpi.com |

| 7. Cleavage | Release of the final product from the resin. | Acetic acid/TFE/DCM or very dilute TFA in DCM | Cleaves the ester linkage to the resin, yielding the free carboxylic acid product without removing the Nin-Trt group. iris-biotech.demdpi.com |

This solid-phase approach offers significant advantages, including simplified purification (impurities and excess reagents are washed away at each step) and potentially higher yields. mdpi.comresearchgate.net

Utilization of 2-Chlorotrityl (2-CTC) Resin

The solid-phase synthesis of this compound frequently employs 2-chlorotrityl chloride (2-CTC) resin as a solid support. mdpi.comnih.gov This resin is particularly advantageous due to its high acid lability, which allows for the cleavage of the final product under exceptionally mild conditions. peptide.comresearchgate.netksyun.com

The synthetic process begins with the anchoring of the first amino acid, Fmoc-Trp(Trt)-OH, to the resin. The use of 2-CTC resin is beneficial at this initial stage as the steric hindrance provided by the trityl group helps to minimize racemization during the loading process and prevents the formation of diketopiperazine, a common side reaction. peptide.comacs.org

A key advantage of the 2-CTC resin is that the final N-methylated amino acid can be cleaved from the support using a dilute solution of trifluoroacetic acid (TFA), such as 1% TFA in dichloromethane (DCM). mdpi.comacs.org These mild cleavage conditions are crucial as they preserve the acid-sensitive Fmoc (fluorenylmethyloxycarbonyl) and Trt (trityl) protecting groups on the final product. researchgate.netksyun.com Furthermore, these gentle conditions prevent the re-attachment of the cleaved product to the resin and minimize side reactions involving the nucleophilic indole side chain of tryptophan. researchgate.netksyun.com The resin can also often be reused, which improves the cost-effectiveness of the synthesis. mdpi.com

Biron–Kessler Methodologies for On-Resin N-Methylation

One of the most effective and widely adopted strategies for the N-methylation of amino acids on a solid support is the Biron–Kessler method. nih.gov This procedure, adapted from earlier work by Fukuyama, involves a three-step sequence performed on the resin-bound amino acid. nih.govspringernature.com

The process is as follows:

Protection: The primary α-amino group of the resin-bound tryptophan is first protected with an ortho-nitrobenzenesulfonyl (o-NBS) group. This activating group renders the remaining proton on the nitrogen atom acidic. nih.gov

Methylation: The now-acidic sulfonamide is deprotonated with a base, and the resulting anion is methylated. Common methylating agents for this step include dimethyl sulfate or methyl iodide. mdpi.comnih.gov

Deprotection: The o-NBS protecting group is removed to yield the desired N-methylated secondary amine. nih.gov

This on-resin methodology is highly efficient and allows for the direct synthesis of the N-methylated building block on the solid support prior to its cleavage. nih.govnih.govresearchgate.net

Challenges and Optimization in the Chemical Synthesis of this compound

The synthesis of this compound is not without its difficulties. Key challenges include controlling the stereochemistry at the α-carbon and maximizing the yield and purity of the final product.

Prevention of Racemization During Coupling and Deprotection

Racemization, the conversion of a chiral amino acid into an equal mixture of L- and D-isomers, is a critical side reaction in peptide synthesis. nih.gov This issue is particularly pronounced during the carboxyl group activation step required for peptide bond formation, with certain amino acids like histidine and cysteine being especially susceptible. peptide.comnih.gov

Several strategies are employed to minimize racemization:

Choice of Coupling Reagents: The selection of coupling reagents significantly impacts the extent of racemization. While highly reactive uronium and phosphonium (B103445) salts (e.g., HATU, HBTU) can be efficient, they often require the presence of a tertiary base, which can promote racemization. nih.govbachem.com Carbodiimide reagents, such as diisopropylcarbodiimide (DIC), when used in conjunction with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma), are generally considered milder and more effective at suppressing racemization. nih.govbachem.compeptide.com

Reaction Conditions: For particularly sensitive couplings, performing the reaction at lower temperatures can help reduce the rate of racemization. nih.gov

Resin Choice: As mentioned, the use of 2-CTC resin for the initial anchoring of the amino acid proceeds with low epimerization. acs.org

Yield Optimization and Purity Considerations

Maximizing the yield and ensuring the high purity of the final this compound product requires careful control over the entire synthetic process.

Yield Optimization: To achieve high yields, it is crucial to ensure that each step of the synthesis proceeds to completion. This involves:

Anhydrous Conditions: 2-CTC resin is sensitive to moisture, which can hydrolyze the active chlorotrityl sites and reduce loading efficiency. Therefore, using anhydrous solvents is critical, especially during the initial loading of the amino acid. researchgate.net

Reaction Monitoring: Progress of the N-methylation reaction can be monitored by performing a mini-cleavage of a small sample of resin, followed by analysis using High-Performance Liquid Chromatography (HPLC) to ensure complete conversion. mdpi.comnih.gov

Purity Considerations: The purity of the final product is highly dependent on the quality of the starting materials and the efficiency of the purification process.

Starting Material Quality: The synthesis should begin with high-purity Fmoc-Trp(Trt)-OH, as impurities in the starting material can lead to the formation of deletion sequences or other side products that are difficult to remove later. ajpamc.com

Purification: After cleavage from the resin, the crude product is typically purified using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). nih.govrsc.org This technique separates the desired product from any unreacted starting materials or byproducts generated during the synthesis. The purity is then confirmed by analytical HPLC and the identity is verified by mass spectrometry. nih.gov

The following table summarizes a typical purity analysis of synthesized Fmoc-N-methylated amino acids using two different methylation reagents on 2-CTC resin.

| Compound | Methylation Reagent | Purity (%) |

|---|---|---|

| Fmoc-N-Me-Thr(tBu)-OH | Dimethyl sulfate | >90% |

| Fmoc-N-Me-Thr(tBu)-OH | Methyl iodide | >90% |

| Fmoc-N-Me-βAla-OH | Dimethyl sulfate | >90% |

| Fmoc-N-Me-βAla-OH | Methyl iodide | >90% |

Data adapted from a study on the synthesis of Fmoc-N-Me-AA-OH using 2-CTC resin, demonstrating consistently high purity regardless of the methylating agent used. mdpi.com

Integration of Fmoc N Me Trp Trt Oh in Peptide Assembly Strategies

Application in Solid-Phase Peptide Synthesis (SPPS)

Fmoc-N-Me-Trp(Trt)-OH serves as a crucial building block in Solid-Phase Peptide Synthesis (SPPS) for the site-specific introduction of an N-methylated tryptophan residue. The fluorenylmethyloxycarbonyl (Fmoc) group provides temporary protection for the N-terminus, which can be removed under mild basic conditions, while the bulky trityl (Trt) group effectively shields the indole (B1671886) side chain of the tryptophan residue from undesired chemical modifications throughout the synthetic process.

Coupling Efficiencies and Reaction Kinetics in SPPS with this compound

The steric hindrance presented by the N-methyl group in this compound significantly impedes its coupling efficiency and slows down the reaction kinetics during SPPS. Consequently, standard coupling reagents often prove inadequate, resulting in sluggish reactions and incomplete incorporation of the amino acid. To address this, more potent activating agents are commonly employed to facilitate the acylation of the preceding amino acid. Phosphonium- and iminium-based reagents, such as BOP, PyBOP, HBTU, and HATU, are frequently utilized to accelerate the reaction rate and ensure the completeness of the coupling. The choice of solvent also plays a critical role in influencing the reaction kinetics, with polar aprotic solvents like dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) being the preferred media for such reactions.

This table represents typical observations, and efficiencies can vary based on the specific peptide sequence and reaction conditions.

Deprotection Strategies within Peptide Synthesis Schemes

The successful synthesis of a peptide containing an N-Me-Trp(Trt) residue hinges on the implementation of meticulously planned deprotection strategies for the removal of both the N-terminal Fmoc group and the side-chain trityl group, without compromising the structural integrity of the peptide.

Selective Removal of Fmoc Group

The Fmoc group is a base-labile protecting group, and its removal is typically accomplished by treating the peptide-resin with a solution of a secondary amine, most commonly 20% piperidine (B6355638) in DMF. While this deprotection step is generally fast and efficient, the subsequent coupling of the next amino acid can be slow in the case of N-methylated residues. This prolonged coupling time increases the risk of side reactions, such as the formation of piperidinyl-adducts. To circumvent this issue, alternative bases like 1,8-diazabicycloundec-7-ene (DBU), often used in conjunction with piperidine, can be employed to ensure a rapid and complete removal of the Fmoc group while minimizing the potential for side reactions.

Global Deprotection and Cleavage from Resin

The final stage in solid-phase peptide synthesis (SPPS) involving this compound is the global deprotection of all side-chain protecting groups and the simultaneous cleavage of the completed peptide from the solid support. peptide.compeptide.com This process is typically accomplished by treating the peptidyl-resin with a strong acid, most commonly trifluoroacetic acid (TFA). wikipedia.orgmerckmillipore.com During this step, the acid-labile trityl (Trt) group protecting the indole side chain of the N-methylated tryptophan, along with other side-chain protecting groups like tert-butyl (tBu) and tert-butoxycarbonyl (Boc), are removed. peptide.comresearchgate.net

The cleavage process generates highly reactive cationic species from the protecting groups and the resin linker. merckmillipore.com The trityl cation, in particular, is a stable carbocation that can cause undesirable side reactions, such as the reattachment of the peptide to the resin or alkylation of nucleophilic residues within the peptide sequence. thermofisher.comsigmaaldrich.com Tryptophan's indole ring is especially susceptible to modification by these electrophilic species. thermofisher.com

To prevent these side reactions, a "cleavage cocktail" is used. This cocktail consists of TFA mixed with a variety of scavenger molecules. Scavengers are nucleophilic compounds that trap the reactive cations as they are formed. merckmillipore.comthermofisher.com The choice of scavengers depends on the amino acid composition of the peptide.

Table 1: Common Scavengers Used in TFA Cleavage Cocktails

| Scavenger | Function | Typical Concentration | Target Residues Protected |

|---|---|---|---|

| Water (H₂O) | Proton source, helps in hydrolysis | 2.5% - 5% | General use |

| Triisopropylsilane (TIS) | Reduces trityl and other cations | 1% - 5% | Trp, Met, Tyr, Cys |

| 1,2-Ethanedithiol (EDT) | Scavenges trityl cations, prevents Trp modification | 2.5% | Trp, Cys |

| Phenol | Protects tyrosine and tryptophan residues | 2.5% - 5% | Tyr, Trp |

For a peptide containing N-Me-Trp(Trt), a common cleavage cocktail would be Reagent K or a similar mixture containing TFA, water, phenol, thioanisole, and EDT or TIS. merckmillipore.com The trityl group from the tryptophan side chain is readily cleaved by TFA, often producing a deep yellow color due to the formation of the trityl carbonium ion. thermofisher.com The use of scavengers like TIS is highly recommended to efficiently quench this cation. sigmaaldrich.com The duration of the cleavage reaction is typically 1 to 4 hours, after which the peptide is precipitated from the TFA solution using cold diethyl ether, collected, and purified, often by reverse-phase high-performance liquid chromatography (HPLC). wikipedia.orgthermofisher.com

Challenges Associated with the Incorporation of N-Methylated Amino Acids into Peptides

The introduction of N-methylated amino acids, such as this compound, into a peptide sequence presents unique synthetic challenges that are not typically encountered with their non-methylated counterparts. nih.gov These challenges primarily stem from the increased steric bulk around the secondary amine and the altered reactivity of the resulting amide bond.

Steric Hindrance and its Implications for Coupling Reactions

The most significant challenge in incorporating N-methylated amino acids is the steric hindrance posed by the N-methyl group. peptide.com This methyl group on the α-amino nitrogen atom sterically shields it, making the formation of the peptide bond significantly more difficult. Conventional coupling reagents used in SPPS, such as dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) with HOBt, often result in poor yields and incomplete reactions when coupling to or from an N-methylated residue. researchgate.net The coupling of an amino acid to a resin-bound N-methylated amino acid is particularly challenging. peptide.com

To overcome this steric hindrance, more potent coupling reagents and optimized reaction conditions are required. peptide.comresearchgate.net These reagents are designed to form highly reactive activated species that can overcome the steric barrier.

Table 2: Effective Coupling Reagents for N-Methylated Amino Acids

| Reagent | Full Name | Class | Key Features |

|---|---|---|---|

| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) | Aminium Salt | Highly efficient, less epimerization. peptide.compeptide.com |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | Aminium Salt | Effective, but generally less so than HATU for hindered couplings. peptide.comsigmaaldrich.com |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium (B103445) Salt | Powerful reagent, particularly useful for difficult couplings. sigmaaldrich.com |

| PyAOP | (7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Phosphonium Salt | Especially effective for coupling N-methyl amino acids. peptide.com |

| PyBrOP | Bromo-tris-pyrrolidino-phosphonium hexafluorophosphate | Phosphonium Salt | Highly reactive, used for extremely hindered couplings. nih.govbachem.com |

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium Salt | High coupling efficiency, comparable to HATU, with improved safety profile. bachem.com |

Research has shown that phosphonium-based reagents like PyBOP and aminium/uronium reagents based on HOAt, such as HATU, are particularly effective for these difficult couplings. sigmaaldrich.combachem.com For instance, HATU has been utilized with great success in coupling sterically hindered N-methyl amino acids. peptide.com In some cases, double coupling cycles or extended reaction times may be necessary to ensure the reaction proceeds to completion. researchgate.net

Potential for Amide Bond Scission Under Acidic Conditions

While amide bonds are generally stable, the presence of an N-methyl group can alter the bond's susceptibility to cleavage, particularly under acidic conditions. The non-enzymatic cleavage of peptide bonds in aqueous solution is a known phenomenon that is pH-dependent. researchgate.netrsc.org In acidic media, the carbonyl oxygen of the amide bond can be protonated, which enhances the electrophilicity of the carbonyl carbon and makes it more susceptible to nucleophilic attack by water, leading to hydrolysis. rsc.org

Research has indicated that amide bonds involving certain N-methylated residues can be unusually labile under mild acidic conditions. nih.govacs.org For example, peptides containing acylated N-methyl-aminoisobutyryl (NMeAib) residues have been observed to undergo cleavage at the C-terminal side of the NMeAib residue. nih.gov This is thought to occur because the oxygen atom of the carbonyl group of the preceding residue can act as an internal nucleophile, attacking the carbonyl carbon of the N-methylated residue to form a tetrahedral intermediate that facilitates cleavage. nih.gov

While this phenomenon is sequence-dependent and not a universal issue for all N-methylated amino acids, it represents a potential side reaction during the final TFA-mediated global deprotection step in SPPS. acs.orguiw.edu The strong acidic environment required to remove protecting groups and cleave the peptide from the resin could potentially promote the scission of particularly labile N-methylated amide bonds, leading to a reduction in the yield of the desired full-length peptide.

Conformational and Structural Consequences of N Methylated Tryptophan Incorporation in Peptides

Influence of N-Methylation on Peptide Backbone Conformation

The substitution of the amide proton with a methyl group has profound and direct consequences on the local geometry and flexibility of the peptide backbone.

One of the most significant effects of N-methylation is the destabilization of the typically preferred trans conformation of the amide bond, thereby increasing the population of the cis isomer. researchgate.netfieldofscience.com In a standard peptide bond, the trans configuration is energetically favored over the cis by approximately 2-3 kcal/mol due to steric hindrance between adjacent side chains. However, the introduction of an N-methyl group reduces this energy difference to as little as 0.5 kcal/mol. This is because the methyl group introduces steric clashes with the adjacent α-carbon substituent in the trans form, making the cis conformation more accessible. ub.edu This increased propensity for cis amide bonds, a feature commonly found in proline residues, allows N-methylated peptides to adopt conformations that are otherwise inaccessible. researchgate.netub.edu

| Amide Bond Type | Typical Rotational Energy Barrier (kcal/mol) | Predominant Conformation | Effect of N-Methylation |

| Unsubstituted (-CO-NH-) | ~20 | trans (>99%) | Not Applicable |

| N-Methylated (-CO-N(Me)-) | ~18-20 | trans and cis | Lowers the energy barrier between trans and cis isomers, increasing the population of the cis form. researchgate.netfieldofscience.com |

| Proline (-CO-N(CH2)-) | ~20 | trans (~94%) and cis (~6%) | Serves as a natural inducer of cis bonds. N-methylation can mimic this effect. ub.edu |

The presence of the N-methyl group sterically hinders rotation around the N-Cα (phi, φ) and Cα-C (psi, ψ) bonds of the peptide backbone. researchgate.net This steric hindrance limits the accessible conformational space for the N-methylated residue, as visualized on a Ramachandran plot. researchgate.net The allowed φ and ψ angles are more restricted compared to non-methylated residues, effectively rigidifying the peptide backbone in that region. nih.gov This reduction in conformational entropy can be advantageous for biological activity, as it can lock the peptide into a bioactive conformation, reducing the entropic penalty upon binding to its target. nih.govfieldofscience.com

N-methylation eliminates the amide proton (N-H), which is a crucial hydrogen bond donor. fieldofscience.com This prevents the formation of intramolecular hydrogen bonds that are essential for stabilizing secondary structures like α-helices and β-sheets. fieldofscience.comub.edu The removal of this hydrogen bond donor can disrupt these ordered structures. researchgate.netacs.org However, this disruption can also be beneficial. For instance, in cyclic peptides, strategic N-methylation can prevent the formation of undesirable intermolecular hydrogen bonds, thereby improving membrane permeability by favoring intramolecularly hydrogen-bonded, compact structures. nih.govfieldofscience.com This "chameleon-like" behavior, where polar N-H groups are shielded from the nonpolar membrane interior, is a key strategy for developing orally bioavailable peptide drugs. nih.gov

Effects on Peptide Secondary and Tertiary Structures

The incorporation of an N-methylated residue generally acts as a disruptor of both α-helical and β-sheet structures due to the aforementioned loss of a hydrogen bond donor and steric constraints. rsc.org Tryptophan itself, with its large indole (B1671886) side chain, can influence secondary structure formation. rsc.org When N-methylated, its ability to participate in the hydrogen-bonding patterns that define helices and sheets is nullified. Studies on model peptides have shown that N-methylation often leads to the formation of turn-like structures or disordered regions. researchgate.net However, in specific contexts, particularly in β-hairpins, N-methylation can be used to stabilize turns or to favor specific folded conformations by pre-organizing the backbone. nih.gov

| Secondary Structure | Effect of N-Methyl Tryptophan Incorporation | Underlying Reason |

| α-Helix | Generally disruptive. rsc.org | Loss of N-H hydrogen bond donor, which is critical for the i to i+4 hydrogen bonding pattern. Steric hindrance from the methyl group can also interfere with helical packing. |

| β-Sheet | Generally disruptive. | Loss of N-H hydrogen bond donor prevents the formation of inter-strand hydrogen bonds that define the sheet structure. |

| β-Turn | Can be stabilizing. | The increased propensity for cis-amide bonds and restricted backbone angles can favor the tight reversals of direction characteristic of turns. researchgate.net |

| Random Coil | Can increase local disorder. | By breaking regular secondary structures, N-methylation can lead to more flexible or disordered regions within a peptide chain. |

Detailed conformational analysis of peptides containing N-methylated tryptophan is typically performed using Nuclear Magnetic Resonance (NMR) spectroscopy and computational modeling. researchgate.netnih.gov NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can provide distance constraints between protons, revealing the proximity of the N-methyl group to other parts of the peptide and helping to distinguish between cis and trans amide bond isomers. researchgate.net The large, aromatic side chain of tryptophan provides a useful spectroscopic probe. nih.govnih.gov Changes in the chemical shifts of the indole ring protons can indicate alterations in the local environment and tertiary contacts upon N-methylation. nih.gov Computational studies, including molecular dynamics simulations, complement experimental data by exploring the accessible conformational landscape and predicting the energetic effects of N-methylation on the peptide's structure and stability. nih.gov

Implications for Peptide-Protein Interactions and Molecular Recognition

The incorporation of N-methylated amino acids, particularly N-methylated tryptophan, into peptide chains introduces significant conformational and structural changes that have profound implications for molecular recognition and peptide-protein interactions. The methyl group added to the amide nitrogen atom of the peptide backbone imposes steric constraints that restrict the available conformational space of the peptide. This seemingly minor modification can lead to substantial alterations in the peptide's three-dimensional structure, stability, and binding properties.

Altered Receptor Binding Affinity and Selectivity

N-methylation of tryptophan residues can significantly alter the binding affinity and selectivity of peptides for their target receptors. This modification can enhance binding by pre-organizing the peptide into a bioactive conformation, reducing the entropic penalty upon binding. The methyl group can also establish favorable van der Waals contacts within the binding pocket and influence the electrostatic potential of the tryptophan indole ring, which is often crucial for π-π and cation-π interactions. nih.govnih.gov

Research on the dimeric multidrug transcriptional repressor protein LmrR from Lactococcus lactis provides a clear example of this effect. LmrR binds aromatic drugs, such as daunomycin and riboflavin, in a pocket formed at the dimer interface, where two tryptophan residues (Trp96) from each monomer stack against the drug molecule. researchgate.net When Trp96 was replaced with a methylated Trp analog, the affinity of the repressor for these drugs increased. nih.gov The electron-donating nature of the methyl group increases the electrostatic potential of the indole π-electron cloud, strengthening the electrostatic π-π interactions that are critical for drug binding. nih.govacs.org

| LmrR Variant | Daunomycin (Dau) Kd (µM) | Riboflavin (RBF) Kd (µM) |

|---|---|---|

| Wild-Type (Trp96) | 1.1 ± 0.1 | 1.5 ± 0.1 |

| 5-Methyl-Tryptophan | 0.6 ± 0.1 | 1.0 ± 0.1 |

Data derived from studies on the LmrR transcriptional repressor, illustrating how methylation of the tryptophan indole ring enhances binding affinity for its ligands. nih.gov

Conversely, N-methylation can also decrease binding affinity if the added bulk creates a steric clash with the receptor's binding site or if it disrupts a critical hydrogen bond involving the backbone amide proton. nih.gov This dual potential allows for the fine-tuning of a peptide's interaction with its target, enabling the development of ligands with improved selectivity for specific receptor subtypes. By systematically introducing N-methylated tryptophan at different positions in a peptide sequence, researchers can probe the steric and conformational requirements of a receptor binding pocket, leading to the design of more potent and selective peptide-based therapeutics. dovepress.com

Modulation of Enzyme-Substrate Interactions

The N-methylation of tryptophan can profoundly modulate enzyme-substrate interactions, often leading to enzyme inhibition. The methyl group can act as a steric block, preventing the substrate from adopting the precise orientation required for catalysis within the enzyme's active site. Furthermore, the absence of the amide proton prevents the formation of hydrogen bonds that may be essential for substrate recognition and stabilization of the transition state.

A prominent example is the inhibition of indoleamine 2,3-dioxygenase (IDO-1), an enzyme involved in tryptophan catabolism and immune regulation. nih.gov The compound 1-methyl-tryptophan (1-MT) acts as a competitive inhibitor of IDO-1. nih.gov It was determined that the free indole nitrogen is essential for the enzyme's catalytic turnover, and its methylation in 1-MT contributes to the inhibitory effect. nih.gov

In other cases, N-methylated tryptophan can be a substrate for specific enzymes. N-methyltryptophan oxidase (MTOX), a flavoenzyme from Escherichia coli, catalyzes the oxidative demethylation of N-methyl-L-tryptophan with a high turnover rate (kcat = 4600 min-1). nih.gov Studies of MTOX kinetics have shown that while it efficiently processes N-methyl-L-tryptophan, other secondary amino acids are oxidized more slowly. nih.gov N-Benzylglycine was identified as a competitive inhibitor with respect to N-methyl-L-tryptophan, demonstrating the specificity of the enzyme's active site for its N-substituted substrate. nih.gov

| Compound | Enzyme | Effect | Key Finding |

|---|---|---|---|

| 1-Methyl-Tryptophan (1-MT) | Indoleamine 2,3-dioxygenase (IDO-1) | Competitive Inhibition | Acts as an immunomodulatory agent by inhibiting tryptophan degradation. nih.gov |

| N-Methyl-L-tryptophan | N-Methyltryptophan Oxidase (MTOX) | Substrate | Undergoes rapid oxidative demethylation by this specific flavoenzyme. nih.gov |

These examples highlight the dual role of N-methylation in enzymology. It can be a tool for creating potent enzyme inhibitors by sterically and electronically disrupting the catalytic process, or it can be a feature recognized by specific enzymes adapted to process N-methylated substrates.

Role in the Design of Constrained Peptide Structures and Foldamers

The conformational restriction imposed by N-methylation is a powerful tool in the design of highly structured peptides and foldamers—artificial oligomers that adopt well-defined secondary structures. nih.govnih.gov By replacing a standard amino acid with its N-methylated counterpart, the rotation around the Cα-C' and N-Cα bonds is limited, which helps to stabilize specific secondary structures such as β-turns and helices. researchgate.net

Tryptophan itself has a high propensity to promote β-sheet and β-turn formation. nih.gov When combined with N-methylation, this effect can be amplified. The incorporation of N-methylated tryptophan can lock in a turn conformation, serving as a template for creating stable β-hairpins. nih.gov These constrained structures are more resistant to proteolytic degradation and can present side chains in a precise orientation for molecular recognition, mimicking the binding epitopes of larger proteins. nih.gov

This principle is central to the field of foldamer design. Foldamers are designed from the ground up to fold into specific, predictable three-dimensional shapes. nih.govresearchgate.net Oligomers of N-methylated amino acids, including N-methyl-L-alanine and N-methyl-D-alanine, have been shown to form stable, predictable shapes in solution. researchgate.net The fixed conformation of each N-methylated residue serves as a rigid building block, allowing for the bottom-up design of complex molecular scaffolds. researchgate.net Incorporating N-methylated tryptophan into such foldamers can introduce crucial aromatic interactions (π-π or cation-π) to further stabilize the desired fold or to create specific binding surfaces for interaction with biological targets. nih.gov

The ability to design constrained peptides and foldamers with high precision opens up new avenues for creating synthetic antibodies, enzyme inhibitors, and receptor agonists/antagonists with enhanced stability and biological activity. nih.gov

Advanced Analytical Methodologies for Characterizing Fmoc N Me Trp Trt Oh and Its Peptide Conjugates

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for confirming the covalent structure, conformational properties, and purity of Fmoc-N-Me-Trp(Trt)-OH and its corresponding peptide conjugates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules in solution. nih.govacs.org For peptides containing N-methylated residues like N-Me-Trp, NMR is crucial for understanding the local and global conformational landscape, which dictates biological activity. nih.govresearchgate.netnih.gov

The introduction of a methyl group on the amide nitrogen prevents the formation of a hydrogen bond, which significantly increases the conformational flexibility of the peptide backbone. acs.org This modification can favor specific secondary structures, such as β-turns, or lead to an equilibrium between multiple conformational states. nih.gov Two-dimensional NMR experiments, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are used to measure through-space proximities between protons. The presence or absence of specific NOEs, for instance between the N-methyl protons and adjacent amino acid residues, provides critical distance restraints for calculating the peptide's 3D structure. researchgate.net However, N-methylation can also lead to a lower number of observable NOEs, making structural determination more challenging. nih.govacs.org

Table 1: Typical ¹H NMR Chemical Shifts for this compound Protons

| Proton Group | Typical Chemical Shift (δ) in ppm | Multiplicity |

| Trityl (Trt) aromatic protons | 7.10 - 7.40 | Multiplet |

| Fmoc aromatic protons | 7.25 - 7.80 | Multiplet |

| Tryptophan indole (B1671886) protons | 6.90 - 7.60 | Multiplet |

| α-CH | 4.50 - 4.80 | Multiplet |

| Fmoc CH & CH₂ | 4.10 - 4.40 | Multiplet |

| β-CH₂ | 3.20 - 3.40 | Multiplet |

| N-CH₃ | 2.70 - 2.90 | Singlet |

Mass Spectrometry (MS) for Purity and Sequence Verification

Mass spectrometry (MS) is a cornerstone technique for verifying the molecular weight and, by extension, the identity and purity of this compound. High-resolution mass spectrometry (HRMS), utilizing techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) coupled with Time-of-Flight (TOF) or Orbitrap analyzers, provides highly accurate mass measurements, typically with sub-ppm error. scienceopen.com This precision allows for the unambiguous confirmation of the elemental composition.

For peptide conjugates, tandem mass spectrometry (MS/MS) is employed for sequence verification. nih.gov In a typical MS/MS experiment, the protonated peptide ion is isolated and subjected to collision-induced dissociation (CID). nih.gov This process fragments the peptide backbone at the amide bonds, generating a series of characteristic b- and y-ions. The mass difference between consecutive ions in a series corresponds to a specific amino acid residue, allowing the peptide sequence to be read directly from the spectrum. The presence of the this compound residue is confirmed by a characteristic mass shift in the fragment ion series. nih.gov

Table 2: Calculated Monoisotopic Masses for this compound and Key Ions

| Species | Chemical Formula | Monoisotopic Mass (Da) |

| This compound (Neutral) | C₅₀H₄₂N₂O₄ | 742.3145 |

| [M+H]⁺ (Protonated Molecule) | C₅₀H₄₃N₂O₄⁺ | 743.3217 |

| [M-Trt]⁺ (Loss of Trityl group) | C₃₁H₂₅N₂O₄⁺ | 501.1809 |

| [M-Fmoc]⁺ (Loss of Fmoc group) | C₃₅H₃₃N₂O₂⁺ | 525.2537 |

| [M-H]⁻ (Deprotonated Molecule) | C₅₀H₄₁N₂O₄⁻ | 741.3071 |

UV-Vis Spectroscopy for Fmoc Deprotection Monitoring

During solid-phase peptide synthesis, the N-terminal Fmoc protecting group is removed at the beginning of each coupling cycle. This deprotection is typically achieved using a secondary amine base, such as piperidine (B6355638). The reaction proceeds via a β-elimination mechanism, releasing dibenzofulvene (DBF), which is subsequently trapped by the amine to form a stable dibenzofulvene-piperidine adduct. nih.govnih.gov

This adduct possesses a strong ultraviolet (UV) chromophore with a distinct absorbance maximum around 301 nm. nih.govscielo.org.mxresearchgate.net UV-Vis spectroscopy can therefore be used to monitor the deprotection reaction in real-time. By continuously flowing the reaction effluent through a UV detector, the completion of the Fmoc removal can be precisely determined, ensuring that the subsequent amino acid coupling reaction proceeds efficiently. This method is a critical process analytical technology (PAT) tool in automated peptide synthesizers. The concentration of the released adduct, and thus the loading of the peptide on the solid support, can be quantified using the Beer-Lambert law. nih.gov

Table 3: Spectroscopic Properties for Fmoc Deprotection Monitoring

| Compound | Molar Absorptivity (ε) at λmax | Wavelength (λmax) | Solvent |

| Dibenzofulvene-piperidine adduct | ~7,800 - 8,500 M⁻¹cm⁻¹ scielo.org.mxresearchgate.net | ~301 nm nih.govscielo.org.mx | 20% Piperidine in DMF |

| Dibenzofulvene-piperidine adduct | ~6,089 M⁻¹cm⁻¹ nih.gov | ~290 nm nih.govresearchgate.net | 20% Piperidine in DMF |

Chromatographic Separation Techniques

Chromatography is the gold standard for assessing the purity of this compound and for separating complex mixtures of peptide products.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC), particularly in the reversed-phase (RP-HPLC) mode, is the primary method for determining the purity of this compound and analyzing the crude and purified peptide products. nih.govdss.go.th The separation is based on the differential partitioning of analytes between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase.

A typical analysis involves injecting the sample onto the column and eluting it with a gradient of increasing organic solvent (usually acetonitrile) in water, often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. scienceopen.comrsc.org The eluting compounds are detected by a UV detector, commonly set at wavelengths such as 220 nm (for the peptide backbone) or 262-280 nm (for the Fmoc and tryptophan chromophores). tandfonline.comresearchgate.net The purity is determined by integrating the area of the main peak and expressing it as a percentage of the total peak area in the chromatogram.

Table 4: Typical RP-HPLC Conditions for Purity Analysis

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 3.5 µm particle size |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | 5% to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm and 280 nm |

| Column Temperature | 40 °C |

Enantiomeric Separation of N-Methylated Tryptophan Isomers

Ensuring the enantiomeric purity of this compound is paramount, as the incorporation of the incorrect (D-) enantiomer can drastically alter a peptide's structure and biological function. Chiral HPLC is the definitive method for separating and quantifying enantiomers.

For N-methylated tryptophan and its derivatives, Cinchona alkaloid-based zwitterionic chiral stationary phases (CSPs) have proven highly effective. nih.govnih.govresearchgate.net These CSPs contain both acidic (sulfonic acid) and basic (quinuclidine) moieties, allowing them to interact with amphoteric analytes like amino acids through a combination of ion-pairing, hydrogen bonding, π-π stacking, and steric interactions. acs.orgmdpi.comunipg.it The separation mechanism relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, which have different stabilities and thus different retention times. The mobile phase typically consists of a polar organic solvent mixture (e.g., methanol/acetonitrile) with acidic and basic additives (e.g., formic acid and diethylamine) to control the ionization states of both the analyte and the CSP, thereby optimizing the separation. nih.govmdpi.com

Table 5: Example Conditions for Chiral Separation of Tryptophan Derivatives

| Parameter | Condition |

| Column | CHIRALPAK® ZWIX(+) |

| Mobile Phase | Methanol/Water (98/2) containing 50 mM Formic Acid and 25 mM Diethylamine nih.gov |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temperature | 25 °C |

| Result | Baseline separation of D- and L-isomers (α > 1.25) nih.govnih.gov |

Advanced Techniques for Amino Acid Analysis of Peptides Containing this compound Derivatives

The quantitative amino acid analysis of peptides incorporating modified residues such as N-methylated tryptophan presents significant analytical challenges. Standard hydrolysis protocols, typically involving 6 M hydrochloric acid, are unsuitable as they lead to the complete degradation of the tryptophan indole side chain. cambridge.orgcambridge.org Furthermore, the N-methylation of the peptide backbone can increase resistance to cleavage, complicating the release of constituent amino acids. acs.org Consequently, advanced methodologies are required for the accurate characterization and quantification of peptides containing this compound and its derivatives. These techniques focus on preserving the labile amino acid during hydrolysis or circumventing the hydrolysis step altogether.

Hydrolysis-Based Methodologies

For accurate determination of the amino acid composition, the peptide must first be hydrolyzed to its constituent amino acids. Given the lability of the N-Me-Trp residue, specialized hydrolysis conditions are essential.

Alkaline Hydrolysis

Alkaline hydrolysis is a widely accepted method for tryptophan analysis as it prevents the acid-catalyzed degradation of the indole ring. nih.govresearchgate.net This technique typically employs sodium hydroxide (NaOH) or lithium hydroxide (LiOH) at elevated temperatures. Research has shown that hydrolysis with NaOH at 110°C can effectively liberate tryptophan and its analogs from the peptide chain. researchgate.net To mitigate oxidative losses during the process, oxygen scavengers or protective agents are often included.

Studies comparing different hydrolysis conditions demonstrate the superior recovery of tryptophan with alkaline methods over standard acid hydrolysis. However, even under alkaline conditions, some degradation can occur over extended periods. A time-course study is often necessary to determine the optimal hydrolysis time that maximizes release while minimizing degradation. researchgate.net

| Hydrolysis Method | Reagents & Conditions | Advantages | Disadvantages | Typical Tryptophan Recovery |

|---|---|---|---|---|

| Standard Acid Hydrolysis | 6 M HCl, 110°C, 24h, vacuum | Effective for most amino acids. | Completely destroys Tryptophan; partial loss of Ser, Thr. | 0% |

| Acid Hydrolysis with Additives | 6 M HCl + Phenol (0.5-1%), 110°C, 22h | Improved recovery of Tryptophan. | Can lower recovery of other amino acids like Cystine. | ~85% tandfonline.com |

| Alkaline Hydrolysis | 4.2 M NaOH with starch, 110-135°C, 16-24h | Excellent for Tryptophan preservation. | Can cause racemization; destroys Cys, Ser, Thr, Arg. | >90% researchgate.net |

| Enzymatic Digestion | Aminopeptidase M, prolidase, pronase | Preserves all amino acids in their native state. | Can be incomplete for larger or complex peptides. | ~100% (if digestion is complete) thieme-connect.de |

Post-Hydrolysis Derivatization and Chromatographic Analysis

Following hydrolysis, the liberated amino acids, including N-Me-Trp, are separated and quantified. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the predominant techniques. waters.combiosynth.com To enhance detection sensitivity and chromatographic performance, pre-column derivatization is commonly employed. The Waters AccQ•Tag™ method, which uses 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC), is a well-established technique that reacts with primary and secondary amines (like N-Me-Trp) to form stable, fluorescent derivatives suitable for reversed-phase UPLC analysis. biosynth.com

Mass Spectrometry-Based Methodologies

Mass spectrometry (MS) offers a powerful alternative for analyzing modified peptides, often without the need for hydrolysis, thereby avoiding the potential for amino acid degradation. nih.gov

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the premier tool for the definitive characterization of peptide conjugates containing this compound. This technique allows for the analysis of the intact peptide, providing a precise mass measurement that can confirm the presence of all protecting groups (Fmoc, Trt) and the N-methyl modification.

For detailed analysis, the peptide is subjected to fragmentation within the mass spectrometer (tandem MS or MS/MS). The resulting fragmentation pattern provides sequence information and pinpoints the location of the N-Me-Trp residue. The N-methylation can influence the fragmentation pathways, and the detection of specific diagnostic ions, such as immonium ions, can serve as a marker for the modified amino acid. youtube.com This method is highly sensitive and specific, making it ideal for identifying and quantifying modified peptides even in complex mixtures. nih.govyoutube.com

Coulometric Mass Spectrometry (CMS)

A more novel approach for absolute quantification is coulometric mass spectrometry (CMS). This technique involves the electrochemical oxidation of specific amino acid residues—notably tryptophan—prior to MS analysis. nih.gov By measuring the oxidation yield, the absolute quantity of the tryptophan-containing peptide can be determined without requiring an isotopically labeled internal standard. nih.gov This method has been successfully applied to quantify various tryptophan-containing peptides with high accuracy, demonstrating its potential for the analysis of N-Me-Trp derivatives. nih.gov

| Technique | Principle | Information Obtained | Key Research Findings |

|---|---|---|---|

| UPLC with Pre-column Derivatization | Separation of derivatized amino acids after complete peptide hydrolysis. | Quantitative amino acid composition of the peptide. | Provides accurate stoichiometry of constituent amino acids, including N-Me-Trp, provided a suitable hydrolysis method is used. biosynth.com |

| LC-MS/MS of Intact Peptide | Separation of intact peptide followed by mass measurement and fragmentation. | Intact molecular weight, peptide sequence, and precise location of N-Me-Trp modification. | Allows for unambiguous characterization without hydrolysis, preventing Tryptophan degradation. Fragmentation patterns confirm sequence and modification site. youtube.comresearchgate.net |

| Coulometric MS (CMS) | Electrochemical oxidation of Trp residue followed by MS analysis for absolute quantification. | Absolute amount of the peptide in a sample without a standard. | Quantification errors are low (typically <5%), offering a standard-free method for absolute quantification of Trp-containing peptides. nih.gov |

Computational Approaches in the Study of Fmoc N Me Trp Trt Oh and N Methylated Tryptophan Peptides

Molecular Modeling and Dynamics Simulations for Conformational Analysis

MD simulations track the movement of each atom in a peptide over time, based on a force field that describes the interactions between atoms. americanpeptidesociety.org This allows researchers to observe folding pathways, identify stable conformations, and analyze the thermodynamic stability of different structures in various environments, such as in solution or within a cell membrane. americanpeptidesociety.orgnih.gov The insights gained from these simulations are vital for designing N-methylated peptides, including those containing Fmoc-N-Me-Trp(Trt)-OH, with specific structural and functional properties. nih.gov

Prediction of Peptide Backbone and Side-Chain Dihedral Angles

The conformation of a peptide is defined by its backbone dihedral angles, phi (φ) and psi (ψ), and side-chain dihedral angles (χ). mdpi.com N-methylation significantly alters the allowable regions of the Ramachandran plot, which maps the sterically allowed φ and ψ angles. scholaris.ca Computational methods, including quantum mechanical calculations and empirical force fields, are employed to predict how N-methylation will affect these angles. nih.govarxiv.org

For instance, the presence of an N-methyl group can sterically hinder certain conformations, leading to a more restricted set of preferred dihedral angles. researchgate.net This restriction can pre-organize a peptide into a bioactive conformation, which is a key strategy in drug design. tandfonline.com Predicting these dihedral angles accurately is essential for building realistic models of N-methylated peptides and for understanding their biological activity. berkeley.edunih.gov The prediction of side-chain dihedral angles, such as the χ angles of the tryptophan residue in this compound, is also critical as it determines the orientation of the bulky indole (B1671886) group, which is often crucial for receptor binding. nih.gov

Exploration of Conformational Space and Energetics

The conformational space of a peptide refers to the entire set of three-dimensional structures it can adopt. nih.gov N-methylation significantly reduces the accessible conformational space, which can have favorable energetic consequences by lowering the entropic penalty of binding to a target. upc.edu Computational techniques such as MD simulations and enhanced sampling methods are used to systematically explore the conformational landscape of N-methylated peptides. researchgate.net

Quantum Chemical Calculations for Mechanistic Insights and Reactivity

Quantum chemical (QC) calculations, such as Density Functional Theory (DFT), provide a highly accurate description of the electronic structure of molecules. nih.gov These methods are used to investigate the effects of N-methylation on the fundamental properties of the peptide bond, including its geometry, charge distribution, and rotational energy barrier. rsc.org

QC calculations have shown that N-methylation can lead to a slight lengthening of the C-N bond and a decrease in the planarity of the amide bond. rsc.org It also affects the electrostatic potential and hydrogen bonding capabilities of the peptide. rsc.org These subtle electronic changes can have a significant impact on the peptide's reactivity and its interactions with biological targets. Furthermore, QC methods can be used to study the mechanisms of chemical reactions involving N-methylated peptides, providing insights that are not accessible through classical molecular mechanics methods. nih.gov

Virtual Screening and In Silico Design of Peptidomimetics

Virtual screening is a computational technique used to search large libraries of virtual compounds to identify those that are most likely to bind to a drug target. nih.gov In the context of N-methylated peptides, virtual screening can be used to explore the chemical space of peptidomimetics containing residues like N-Me-Trp. researchgate.netresearchgate.net

The process often starts with a known peptide ligand. A virtual library of N-methylated analogs and other peptidomimetics is then generated in silico. researchgate.netlifechemicals.com These virtual compounds are then docked into the binding site of the target protein, and their binding affinities are estimated using scoring functions. nih.gov This approach allows for the rapid and cost-effective identification of promising lead compounds for further experimental testing. nih.gov The design of these libraries can incorporate knowledge gained from molecular dynamics and quantum chemical calculations regarding the preferred conformations of N-methylated residues. tandfonline.com

Applications in Predicting and Understanding Conformational Changes Induced by N-Methylation

A primary application of computational methods is to predict and rationalize the conformational changes that occur upon N-methylation of a peptide backbone. N-methylation eliminates the amide proton, which is a hydrogen bond donor, and introduces a bulky methyl group. tandfonline.com These changes can disrupt or stabilize secondary structures like helices and sheets. nih.govresearchgate.net

Interactive Data Table: Predicted Dihedral Angle Preferences

| Residue Type | N-Methylation | Predicted φ (phi) Range | Predicted ψ (psi) Range | Preferred Conformation |

| Alanine (B10760859) | No | -150° to -50° | -50° to 150° | β-strand / α-helix |

| Alanine | Yes | -100° to -60° | 120° to 160° | Extended/β-strand |

| Tryptophan | No | -160° to -60° | -60° to 160° | β-strand / α-helix |

| Tryptophan | Yes | -120° to -80° | 80° to 160° | More restricted, turn-like |

Interactive Data Table: Impact of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation | Computational Method | Finding |

| Conformational Flexibility | Decrease | Molecular Dynamics | Reduced accessible Ramachandran space. nih.govresearchgate.net |

| Solubility | Increase/Decrease | Quantum Chemistry | Alters polarity and dipole moment. rsc.org |

| Proteolytic Stability | Increase | N/A (Biochemical Principle) | Steric hindrance at the amide bond. nih.gov |

| Membrane Permeability | Increase | MD Simulations | Disruption of H-bonds, increased lipophilicity. nih.gov |

| Receptor Binding | Modulated | Docking/Virtual Screening | Can pre-organize into bioactive conformation. tandfonline.com |

Future Research Directions and Translational Perspectives for N Methylated Tryptophan Analogues

Innovations in Synthetic Strategies for N-Methylated Amino Acids and Peptides

The synthesis of N-methylated amino acids and their incorporation into peptides presents unique challenges due to steric hindrance and potential side reactions. nih.govresearchgate.net Overcoming these hurdles is crucial for the widespread application of N-methylated analogues in drug discovery. Future research is focused on developing more efficient and versatile synthetic methodologies.

Chemoenzymatic Approaches for N-Methylation

Chemoenzymatic methods offer a promising alternative to purely chemical syntheses of N-methylated amino acids, providing high stereoselectivity and milder reaction conditions. nih.gov These approaches often leverage the specificity of enzymes to overcome challenges faced in traditional organic synthesis.

One innovative approach involves the use of recombinant microorganisms as whole-cell biocatalysts. For instance, a process has been developed for the one-step conversion of sugars and methylamine to N-methyl-L-alanine using a pyruvate-overproducing strain of Corynebacterium glutamicum. nih.gov This strain was engineered to express the N-methyl-L-amino acid dehydrogenase gene from Pseudomonas putida, enabling the reductive methylamination of pyruvate. nih.gov This method avoids the use of hazardous chemicals, prevents the formation of di-methylated byproducts, and achieves high titers and yields. nih.gov Future research could focus on adapting this system for the production of N-methylated tryptophan by engineering strains that can produce or utilize indole-3-pyruvate.

Another avenue of exploration is the combination of enzymatic transamination with chemical reduction. Researchers have developed a one-pot chemoenzymatic cascade to produce azacyclic non-canonical amino acids. nih.gov This process utilizes a PLP-dependent transaminase to convert 2,n-diketoacids into the corresponding α-amino acids, which then undergo intramolecular condensation and stereoselective reduction. nih.gov Adapting such enzymatic cascades to tryptophan precursors could provide a novel and efficient route to N-methylated tryptophan analogues.

Key Features of Chemoenzymatic N-Methylation Approaches:

| Feature | Description | Potential Advantage for N-Me-Trp Synthesis |

|---|---|---|

| High Stereoselectivity | Enzymes can distinguish between enantiomers, leading to optically pure products. | Production of enantiomerically pure L- or D-Fmoc-N-Me-Trp(Trt)-OH. |

| Mild Reaction Conditions | Enzymatic reactions typically occur in aqueous solutions at neutral pH and moderate temperatures. | Preservation of the sensitive indole (B1671886) and trityl protecting groups. |

| Reduced Byproducts | The specificity of enzymes minimizes side reactions like over-methylation. nih.gov | Higher purity of the final product, simplifying purification. |

| "Green" Chemistry | Biocatalytic processes often use renewable starting materials and are more environmentally friendly. nih.gov | Sustainable production of N-methylated amino acids. |

Development of Novel Protecting Groups and Coupling Reagents

The efficient synthesis of peptides containing N-methylated amino acids heavily relies on the appropriate choice of protecting groups and coupling reagents. The steric hindrance of the N-methyl group can significantly slow down the coupling reaction, leading to incomplete reactions and the formation of deletion sequences. researchgate.net

Protecting Groups: The 9-fluorenylmethoxycarbonyl (Fmoc) group is a widely used α-amino protecting group in solid-phase peptide synthesis (SPPS). The development of novel Fmoc reagents, such as Fmoc-2-MBT, aims to improve the purity of the final Fmoc-amino acid by eliminating the formation of problematic side-products like Fmoc-dipeptides and Fmoc-β-Ala-OH adducts that can occur with traditional reagents like Fmoc-Cl and Fmoc-OSu. ub.edu For the tryptophan side chain, the trityl (Trt) group is a common choice for protecting the indole nitrogen, offering stability under the basic conditions of Fmoc removal and lability to trifluoroacetic acid (TFA) during final cleavage.

Future research in this area may focus on developing protecting groups that offer orthogonal deprotection strategies, allowing for more complex peptide modifications. For instance, the development of amino acids with an N-mercaptophenethyl (MPE)-type auxiliary and orthogonal protecting groups like allyloxycarbonyl (Alloc) enables sequential peptide ligation. researchgate.net

Coupling Reagents: Standard coupling reagents are often inefficient for coupling N-methylated amino acids. Reagents such as (7-azabenzotriazol-1-yloxy)-tris(pyrrolidino)phosphonium hexafluorophosphate (B91526) (PyAOP) and PyBOP/1-hydroxy-7-azabenzotriazole (HOAt) have shown promise for these challenging couplings. researchgate.net Halogenophosphonium reagents like PyBroP and PyCloP have also been investigated for their efficacy in mediating the formation of peptide bonds involving N-methylated residues. acs.org

The development of new coupling reagents that can overcome the steric hindrance of N-methylated amino acids and minimize racemization is an active area of research. These reagents are crucial for the successful synthesis of peptides rich in N-methylated residues, including those containing Fmoc-N-Me-Trp(Trt)-OH.

Comparison of Coupling Reagents for N-Methylated Amino Acids:

| Reagent Class | Examples | Advantages | Challenges |

|---|---|---|---|

| Phosphonium (B103445) Salts | PyAOP, PyBOP | High reactivity, effective for sterically hindered couplings. researchgate.net | Potential for racemization. |

| Uronium/Aminium Salts | HATU, HBTU | Commonly used in SPPS, effective for many standard couplings. | Can be less efficient for consecutive N-methylated residues. merckmillipore.com |

| Halogenophosphonium Salts | PyBroP, PyCloP | Investigated for difficult couplings. acs.org | Requires careful optimization of reaction conditions. |

Expanding the Scope of N-Methylated Tryptophan in Peptidomimetic Design

Peptidomimetics are compounds that mimic the structure and function of natural peptides but possess improved pharmacological properties. researchgate.net The incorporation of N-methylated tryptophan is a key strategy in peptidomimetic design to overcome the inherent limitations of natural peptides, such as poor metabolic stability and low bioavailability.

Design of Protease-Resistant Peptides

A major drawback of peptide-based therapeutics is their rapid degradation by proteases in the body. N-methylation of the peptide backbone eliminates the amide proton, which is crucial for protease recognition and cleavage, thereby rendering the peptide bond resistant to enzymatic hydrolysis. merckmillipore.comupc.edu

The introduction of an N-methyl group on the tryptophan residue can significantly enhance the stability of peptides. For example, lysozyme, a protein rich in tryptophan, is known for its remarkable resistance to proteolytic attack, a property attributed in part to its compact structure stabilized by disulfide bonds. google.com While not due to N-methylation, this highlights the structural importance of tryptophan. By analogy, N-methylating tryptophan residues in therapeutic peptides can confer a similar level of protease resistance.

Future research will likely focus on systematically replacing specific amino acids in known bioactive peptides with their N-methylated tryptophan counterparts to identify key positions where this modification can maximize protease resistance without compromising biological activity. This strategy is particularly relevant for peptides targeting extracellular receptors or circulating in the bloodstream, where they are most vulnerable to proteolytic degradation.

Enhancing Membrane Permeability and Bioavailability of Peptide-Based Agents

Poor membrane permeability is another significant hurdle for the development of peptide drugs, especially those targeting intracellular proteins. nih.gov N-methylation can enhance the lipophilicity of a peptide by removing a hydrogen bond donor and introducing a hydrophobic methyl group. monash.edu This increased lipophilicity can facilitate the passive diffusion of the peptide across cell membranes.

Furthermore, N-methylation can influence the conformational flexibility of the peptide backbone. The presence of an N-methyl group can favor a cis-amide bond conformation, which can induce specific secondary structures, such as β-turns. merckmillipore.comnih.gov These pre-organized conformations can shield the polar amide groups from the hydrophobic core of the cell membrane, further enhancing permeability. This conformational control is a powerful tool in designing cyclic peptides and other constrained peptidomimetics with improved oral bioavailability. nih.govnih.gov

| Reduced Desolvation Penalty | By eliminating an amide N-H, the energy required to move the peptide from an aqueous to a lipid environment is reduced. | Easier transition from the extracellular space into the cell membrane. |

Advancements in Chemical Biology Applications Utilizing N-Methylated Tryptophan Derivatives

N-methylated tryptophan derivatives are not only valuable for improving the drug-like properties of peptides but also serve as powerful tools in chemical biology to probe biological systems.

Tryptophan itself is a crucial amino acid in protein structure and function, often serving as an intrinsic fluorescent probe. acs.org The unique photophysical properties of its indole side chain are sensitive to the local environment, providing insights into protein folding and dynamics. N-methylated tryptophan analogues with altered spectroscopic properties could be developed as novel fluorescent probes. acs.org These probes could be incorporated into peptides to study their interactions with biological targets with reduced interference from native tryptophan fluorescence.

Furthermore, N-methylated amino acids are found in various natural products with potent biological activities, including depsipeptides like cyclosporine. nih.gov The synthesis of N-methylated tryptophan-containing natural product analogues can help elucidate their mode of action and identify new therapeutic leads. For example, N-methylated tryptophan derivatives have been explored as potential inhibitors of enzymes like indoleamine 2,3-dioxygenase (IDO1), a key target in cancer immunotherapy. thno.orgnih.gov The development of radiolabeled versions, such as 18F-labeled N-methyl tryptophan derivatives, could lead to new PET imaging agents for monitoring enzyme activity and disease progression in vivo. nih.gov

Recent advances in ribosomal protein synthesis have even enabled the incorporation of N-methylated amino acids into proteins and peptides in vitro. acs.org By identifying modified ribosomes and supplementing with factors like elongation factor P, researchers can produce peptides containing these unnatural amino acids. acs.org This technology opens up exciting possibilities for creating novel protein-based therapeutics and tools for chemical biology that incorporate N-methylated tryptophan.

Development of Biological Probes and Imaging Agents

N-methylated tryptophan analogues are at the forefront of developing sophisticated tools for biological research and medical diagnostics. Their intrinsic properties can be harnessed to create both fluorescent probes and radiolabeled imaging agents.

Fluorescent Probes: Tryptophan is a primary source of intrinsic protein fluorescence, but its utility can be limited in proteins with multiple tryptophan residues. acs.org Tryptophan analogues with modified spectroscopic properties, such as altered absorption and emission wavelengths, offer a solution. acs.orgnih.gov N-methylation can further enhance these properties. For instance, N-methylated 4- and 7-azatryptophans exhibit more intense fluorescence compared to their non-methylated parent compounds, making them superior optical probes. nih.goviastate.edu These analogues can be incorporated site-specifically into proteins to study protein structure, function, and dynamics with greater clarity and reduced interference from native tryptophans. acs.orgnih.gov The development of such probes allows for sensitive monitoring of conformational changes in proteins. nih.gov

Positron Emission Tomography (PET) Imaging Agents: The tryptophan metabolic pathway, particularly the kynurenine pathway, is often dysregulated in various diseases, including cancer and neurological disorders. nih.govresearchgate.net This has spurred the development of radiolabeled tryptophan analogues for PET imaging. nih.gov α-Methyl-L-tryptophan (αMT), an analogue of tryptophan, has been labeled with carbon-11 ([¹¹C]AMT) and used in clinical trials to image tryptophan metabolism in brain tumors and epilepsy. nih.govresearchgate.net The α-methyl group prevents the analogue from being incorporated into proteins, a crucial feature for a metabolic tracer. wikipedia.orgnih.gov Researchers are developing new agents by introducing fluorine-18 (¹⁸F) into the tryptophan backbone, which offers a longer half-life than ¹¹C, facilitating wider clinical use. nih.govmdpi.comsemanticscholar.org N-methylated tryptophan derivatives are also being explored as potential PET imaging agents for targeting specific enzymes like indoleamine 2,3-dioxygenase (IDO1), which is a key immune checkpoint inhibitor target in oncology. semanticscholar.org

| Probe/Agent | Type | Key Feature(s) | Application Area |

| N-methyl-7-azatryptophan | Fluorescent Probe | High fluorescence quantum yield; long-lived, single-exponential decay. iastate.edu | Studying protein structure and dynamics. iastate.edu |

| [¹¹C]AMT (α-[¹¹C]-methyl-L-tryptophan) | PET Imaging Agent | Traces the kynurenine pathway; not incorporated into proteins. nih.govresearchgate.netnih.gov | Imaging tryptophan metabolism in oncology and neurology. nih.govresearchgate.net |